REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=4)=[O:19])=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5]([C:28]2[CH:29]=[N:30][N:31]([CH2:33][CH2:34][OH:35])[CH:32]=2)=[CH:4][N:3]=1.[ClH:36]>CC(O)C>[ClH:36].[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:12]=[CH:13][C:14]([NH:17][C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=4)=[O:19])=[CH:15][CH:16]=3)=[CH:9][S:10][C:6]=2[C:5]([C:28]2[CH:29]=[N:30][N:31]([CH2:33][CH2:34][OH:35])[CH:32]=2)=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Name
|
solid
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
A-968660 free base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
750 μL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
ADDITION
|
Details
|
after the complete addition of the HCl solution
|
Type
|
FILTRATION
|
Details
|
Solid was collected by centrifuge filtration
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |